molecular formula C8H15NO3S B2991090 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone CAS No. 2034515-88-1

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2991090
CAS No.: 2034515-88-1
M. Wt: 205.27
InChI Key: DQAGGMCNSOOMCX-UHFFFAOYSA-N
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Description

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanone group attached to the third position of the pyrrolidine ring. The ethylsulfonyl group is attached to the nitrogen atom of the pyrrolidine ring, making it a unique and interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of pyrrolidine derivatives with ethylsulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to certain molecular targets, while the pyrrolidine ring can contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is unique due to the presence of the ethylsulfonyl group attached to the nitrogen atom of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-ethylsulfonylpyrrolidin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-3-13(11,12)9-5-4-8(6-9)7(2)10/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAGGMCNSOOMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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